Cas no 162401-70-9 (4-(Difluoromethoxy)-3-methoxybenzaldehyde)
4-(Difluoromethoxy)-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-4-(difluoromethoxy)benzaldehyde
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde
- 4-Difluoromethoxy-3-methoxybenzaldehyde
- 4-Difluoromethoxy-3-Methoxy-Benzaldehyde
- Benzaldehyde,4-(difluoromethoxy)-3-methoxy-
- AKOS B014002
- TIMTEC-BB SBB009330
- ART-CHEM-BB B014002
- Benzaldehyde, 4-(difluoromethoxy)-3-methoxy-
- KGPOVKAYCXTCQS-UHFFFAOYSA-N
- ZIN
- AM20060877
- A23098
- EN300-01171
- 4-(difluoromethoxy)-3-methoxy benzaldehyde
- GS-3642
- A1-04475
- AC-28472
- SCHEMBL140472
- AKOS000111485
- CL8350
- 162401-70-9
- SY034458
- DTXSID40390295
- MFCD03412217
- CS-W023076
- Z55671898
- FT-0643570
- AKOS BBS-00006582
- ASINEX-REAG BAS 11524503
- 4-(DIFLUOROMETHOXY)-3-METHOXYBENZALDEHYDE, 98% MIN.
- DB-011238
- STK262896
- ALBB-000249
- 4-(Difluoromethoxy)-3-methoxy-benzaldehyde
- BBL015354
-
- MDL: MFCD03412217
- Inchi: 1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3
- InChI Key: KGPOVKAYCXTCQS-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(C=O)=CC=1OC)F
Computed Properties
- Exact Mass: 202.04400
- Monoisotopic Mass: 202.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.26
- Boiling Point: 105-106°C 1mm
- Flash Point: 113.5°C
- Refractive Index: 1.5155
- PSA: 35.53000
- LogP: 2.10910
- Sensitiveness: Air Sensitive
4-(Difluoromethoxy)-3-methoxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
4-(Difluoromethoxy)-3-methoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-(Difluoromethoxy)-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445208-10mg |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D445208-50mg |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D445208-100mg |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844282-1g |
3-Methoxy-4-(difluoromethoxy)benzaldehyde |
162401-70-9 | 97% | 1g |
99.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64760-1g |
3-Methoxy-4-(difluoromethoxy)benzaldehyde |
162401-70-9 | 1g |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64760-5g |
3-Methoxy-4-(difluoromethoxy)benzaldehyde |
162401-70-9 | 5g |
¥166.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64760-25g |
3-Methoxy-4-(difluoromethoxy)benzaldehyde |
162401-70-9 | 25g |
¥666.0 | 2021-09-04 | ||
| Ambeed | A140493-1g |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 97% | 1g |
$7.0 | 2025-02-21 | |
| Ambeed | A140493-5g |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 97% | 5g |
$17.0 | 2025-02-21 | |
| Ambeed | A140493-10g |
4-(Difluoromethoxy)-3-methoxybenzaldehyde |
162401-70-9 | 97% | 10g |
$22.0 | 2025-02-21 |
4-(Difluoromethoxy)-3-methoxybenzaldehyde Suppliers
4-(Difluoromethoxy)-3-methoxybenzaldehyde Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Introduction to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9)
4-(Difluoromethoxy)-3-methoxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 162401-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde features a unique structural motif, combining a benzaldehyde core with two electron-withdrawing and electron-donating substituents: a difluoromethoxy group at the 4-position and a methoxy group at the 3-position. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The significance of 4-(Difluoromethoxy)-3-methoxybenzaldehyde lies in its potential applications across multiple domains, including medicinal chemistry, materials science, and fine chemical synthesis. The presence of both fluorine atoms in the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the methoxy group contributes to electronic modulation, influencing reactivity and binding affinity in biological systems.
In recent years, there has been growing interest in exploring the pharmacological properties of aromatic aldehydes with halogenated and alkoxyl substituents. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural framework of 4-(Difluoromethoxy)-3-methoxybenzaldehyde provides an excellent scaffold for further derivatization, enabling researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing more complex molecules. For instance, it can be readily transformed into heterocyclic derivatives or incorporated into larger peptidomimetic structures through condensation reactions with amino acids or other nucleophiles. Such transformations are pivotal in drug discovery pipelines, where rapid access to structurally diverse libraries is essential for hit identification and optimization.
The difluoromethoxy moiety, in particular, has been extensively studied for its ability to modulate enzyme interactions. Fluorine atoms are known to influence molecular interactions by altering electronic distributions and steric properties, which can lead to enhanced binding affinity or selectivity. This feature makes 4-(Difluoromethoxy)-3-methoxybenzaldehyde a valuable building block for designing ligands targeting enzymes involved in critical biological pathways.
Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of 4-(Difluoromethoxy)-3-methoxybenzaldehyde may interact effectively with proteins such as kinases and transcription factors, which are often implicated in diseases like cancer and neurodegeneration. These insights have spurred new experimental investigations aimed at validating computational predictions and uncovering novel therapeutic applications.
In the agrochemical sector, the unique properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde have also been explored. Its structural features make it a promising candidate for developing next-generation pesticides with improved efficacy and environmental safety. By leveraging its reactivity and stability, researchers aim to create compounds that disrupt pest life cycles while minimizing ecological impact.
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include halogenation followed by methylation or etherification reactions. The precise control of reaction conditions is crucial to achieving high yields and purity, ensuring that downstream applications are not compromised by impurities or byproducts.
Quality control and analytical characterization are paramount when dealing with such specialized compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structure integrity and assess purity levels. These analytical methods provide essential data for researchers to proceed with biological testing or further synthetic modifications.
The versatility of 4-(Difluoromethoxy)-3-methoxybenzaldehyde extends beyond pharmaceuticals and agrochemicals. In materials science, for example, its aromatic system can be functionalized to produce dyes or liquid crystals with tailored optical properties. Such applications underscore the broad utility of this compound across different scientific disciplines.
Future research directions may focus on expanding the chemical space accessible through derivatives of 4-(Difluoromethoxy)-3-methoxybenzaldehyde. By incorporating additional functional groups or exploring different substitution patterns, scientists could uncover novel bioactivities or optimize existing ones for therapeutic use. Collaborative efforts between synthetic chemists and biologists will be essential in translating these discoveries into tangible benefits for human health and agriculture.
In conclusion, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9) represents a fascinating compound with diverse potential applications. Its unique structural features make it an invaluable intermediate in drug discovery, agrochemical development, and materials science. As research continues to uncover new possibilities for this molecule, its importance is likely to grow further within the scientific community.
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